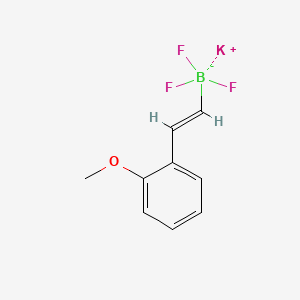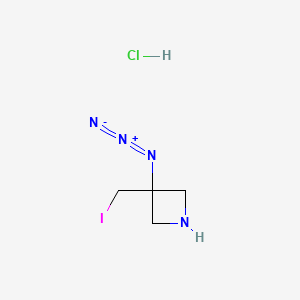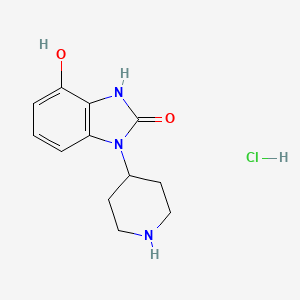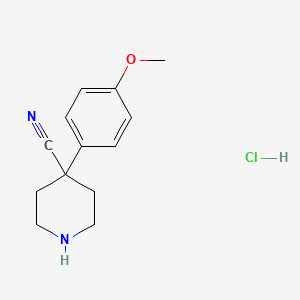![molecular formula C9H13BO5S B13465302 [4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
[4-(2-Methylsulfonylethoxy)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Methylsulfonylethoxy)phenyl]boronic acid: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-methylsulfonylethoxy group. The molecular formula of this compound is C9H13BO5S, and it has a molecular weight of 244.07 g/mol .
准备方法
Synthetic Routes and Reaction Conditions:
-
Suzuki-Miyaura Coupling: One of the most common methods for synthesizing [4-(2-Methylsulfonylethoxy)phenyl]boronic acid is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
-
Williamson Ether Synthesis: The 2-methylsulfonylethoxy group can be introduced through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 mechanism .
Industrial Production Methods:
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
化学反应分析
Types of Reactions:
-
Oxidation: [4-(2-Methylsulfonylethoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: This compound can be reduced to form boronic esters or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: The boronic acid group can participate in various substitution reactions, including halogenation and nitration, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry:
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development and biochemical research.
Medicine:
Drug Development: Due to its ability to interact with biological molecules, this compound is being explored as a potential therapeutic agent for various diseases.
Industry:
作用机制
The mechanism of action of [4-(2-Methylsulfonylethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor and in various catalytic processes. The boronic acid group interacts with the active sites of enzymes or catalytic centers, leading to inhibition or activation of specific biochemical pathways .
相似化合物的比较
Phenylboronic Acid: Similar in structure but lacks the 2-methylsulfonylethoxy group, making it less versatile in certain applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the 2-methylsulfonylethoxy group, leading to different reactivity and applications.
4-(2-Hydroxyethoxy)phenylboronic Acid: Similar structure but with a hydroxyethoxy group, which affects its chemical properties and uses.
Uniqueness:
The presence of the 2-methylsulfonylethoxy group in [4-(2-Methylsulfonylethoxy)phenyl]boronic acid imparts unique chemical properties, such as increased solubility and reactivity, making it more suitable for specific applications in catalysis, drug development, and material science .
属性
分子式 |
C9H13BO5S |
|---|---|
分子量 |
244.08 g/mol |
IUPAC 名称 |
[4-(2-methylsulfonylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO5S/c1-16(13,14)7-6-15-9-4-2-8(3-5-9)10(11)12/h2-5,11-12H,6-7H2,1H3 |
InChI 键 |
KSDXMWMYGLRIDO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)OCCS(=O)(=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


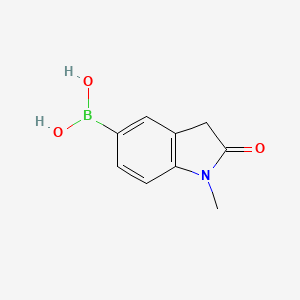
![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)

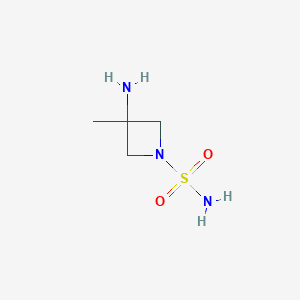
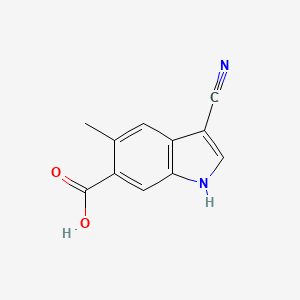
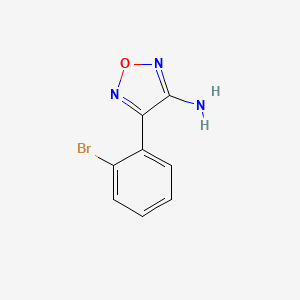
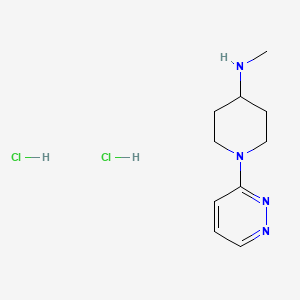
![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
